molecular formula C20H15Cl2N3O3 B2403614 N'-benzoyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide CAS No. 1105243-51-3

N'-benzoyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Cat. No.: B2403614
CAS No.: 1105243-51-3
M. Wt: 416.26
InChI Key: SBIHNVVSSRZNBL-UHFFFAOYSA-N
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Description

N’-benzoyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a benzoyl group, a dichlorobenzyl moiety, and a dihydropyridine ring. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzoyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide typically involves multiple steps:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the benzoyl group: This step usually involves the acylation of the dihydropyridine intermediate with benzoyl chloride in the presence of a base such as pyridine.

    Attachment of the dichlorobenzyl group: This can be done through a nucleophilic substitution reaction where the dihydropyridine intermediate reacts with 3,4-dichlorobenzyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The benzoyl and dichlorobenzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation products: Pyridine derivatives.

    Reduction products: Alcohols or amines.

    Substitution products: Compounds with modified benzoyl or dichlorobenzyl groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology and Medicine

    Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Biochemistry: Used in studies to understand enzyme interactions and inhibition.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of N’-benzoyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

    N’-benzoyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide: Similar in structure but with variations in the substituents on the benzyl or pyridine rings.

    Hydrazides: Compounds with similar hydrazide functional groups but different aromatic or aliphatic substituents.

Uniqueness

    Structural Features: The presence of both benzoyl and dichlorobenzyl groups along with the dihydropyridine ring makes it unique.

    Biological Activity: Its specific combination of functional groups may confer unique biological activities compared to other hydrazides.

Properties

IUPAC Name

N'-benzoyl-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O3/c21-16-9-8-13(11-17(16)22)12-25-10-4-7-15(20(25)28)19(27)24-23-18(26)14-5-2-1-3-6-14/h1-11H,12H2,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIHNVVSSRZNBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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